3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride
Description
Chemical Classification and Structural Overview
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride belongs to the class of heterocyclic organic compounds, specifically categorized within the piperazine derivatives subfamily. The compound exhibits a complex molecular architecture that integrates both aromatic and aliphatic structural components, contributing to its distinctive chemical properties and potential biological activities.
The molecular formula of this compound is C₁₄H₂₅Cl₃N₄, with an average molecular mass of 355.732 daltons and a monoisotopic mass of 354.114480 daltons. The Chemical Abstracts Service has assigned this compound the registry number 1170972-54-9, facilitating its identification across chemical databases and research literature. The compound's structural complexity is reflected in its International Chemical Identifier string, which provides a standardized representation of its molecular connectivity.
The core structural features of this compound include a six-membered piperazine ring that serves as the central heterocyclic framework. This piperazine ring is substituted at one nitrogen atom with a benzyl group, specifically a phenylmethyl moiety, which contributes to the compound's aromatic character and potential for π-π interactions. At another position, the piperazine ring is connected through a three-carbon propyl chain to an amidine functional group, which represents a key pharmacophoric element in many bioactive compounds.
The amidine functional group within the structure consists of a carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom, creating a highly polar and potentially ionizable center. This structural feature is particularly significant because amidine-containing compounds have demonstrated diverse antimicrobial activities and specific binding properties to biological targets, including deoxyribonucleic acid and various enzyme systems.
The trihydrochloride salt form indicates the presence of three hydrochloride groups associated with the basic nitrogen atoms in the molecule. This salt formation significantly enhances the compound's water solubility compared to its free base form, which is crucial for biological testing and potential pharmaceutical applications. The salt formation also provides improved chemical stability and facilitates crystallization for purification and characterization purposes.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅Cl₃N₄ |
| Average Molecular Weight | 355.732 g/mol |
| Monoisotopic Mass | 354.114480 Da |
| Chemical Abstracts Service Registry Number | 1170972-54-9 |
| MDL Number | MFCD09260590 |
| Piperazine Ring Substitution | 4-Benzyl |
| Functional Chain | Propanimidamide |
| Salt Form | Trihydrochloride |
Historical Development and Research Context
The development of this compound can be traced to the broader historical context of piperazine chemistry research, which has been a significant area of pharmaceutical investigation for several decades. Piperazine derivatives have been extensively studied since the mid-20th century, with researchers recognizing their potential as versatile scaffolds for drug development across multiple therapeutic areas.
The specific compound this compound emerged from systematic medicinal chemistry efforts to combine the proven pharmacological properties of benzylpiperazine derivatives with the unique binding characteristics of amidine functional groups. Benzylpiperazine itself has been known since the early investigations into piperazine pharmacology, where it was identified as having central nervous system stimulant properties with approximately ten percent of the potency of d-amphetamine.
Research into amidine-containing compounds has revealed their significant potential in antimicrobial applications, with mechanisms of action involving deoxyribonucleic acid binding and bacterial membrane disruption. These dual mechanisms have made amidine derivatives particularly attractive for pharmaceutical development, as they can exhibit broad-spectrum antimicrobial activity against various pathogens, including those showing multidrug resistance.
The synthetic approaches to this compound typically involve multi-step organic synthesis procedures. The most common synthetic route begins with readily available piperazine derivatives, which undergo alkylation reactions with benzyl halides to introduce the benzyl substituent. Subsequently, the piperazine derivative is subjected to nucleophilic substitution reactions with appropriate propyl chain precursors, followed by amidine formation through condensation with suitable carbonyl compounds and amidine precursors.
The development of efficient synthetic methodologies for this compound has been facilitated by advances in organic synthesis techniques and the availability of starting materials. Modern synthetic approaches often employ optimization strategies to improve yield, purity, and cost-effectiveness, making the compound more accessible for research purposes. The synthesis routes have been refined to utilize solvents that facilitate the desired transformations while ensuring high yields and maintaining product purity.
Significance in Medicinal Chemistry and Chemical Biology
The significance of this compound in medicinal chemistry stems from its unique combination of structural features that confer potential biological activities across multiple therapeutic targets. The compound represents an important example of rational drug design, where established pharmacophoric elements are combined to create novel molecular entities with enhanced or modified biological properties.
The piperazine ring system has been recognized as a privileged structure in drug discovery, appearing in numerous clinically approved medications across diverse therapeutic areas. This heterocyclic framework provides an optimal balance of pharmacodynamic and pharmacokinetic properties, including appropriate basicity for salt formation, enhanced water solubility, and favorable distribution characteristics. The presence of two nitrogen atoms in the piperazine ring allows for flexible substitution patterns, enabling medicinal chemists to fine-tune biological activity and selectivity.
The benzyl substitution on the piperazine ring contributes significantly to the compound's potential biological activity by introducing aromatic character and increasing lipophilicity. This structural modification can enhance binding affinity to target proteins through hydrophobic interactions and π-π stacking with aromatic amino acid residues. The benzyl group also provides a site for further structural modification in structure-activity relationship studies.
The amidine functional group represents a particularly valuable pharmacophoric element due to its ability to form strong hydrogen bonds and ionic interactions with biological targets. Amidine-containing compounds have demonstrated remarkable versatility in their mechanisms of action, including direct binding to deoxyribonucleic acid through minor groove interactions, enzyme inhibition through active site binding, and membrane disruption through electrostatic interactions with phospholipid components.
Research findings suggest that compounds structurally related to this compound may exhibit activity at various neurotransmitter receptor systems, particularly those involving serotonin and dopamine pathways. The structural similarity to known bioactive piperazine derivatives suggests potential applications in neurological and psychiatric disorders, where modulation of these neurotransmitter systems is therapeutically relevant.
The compound's potential mechanism of action may involve multiple molecular targets within biological systems. The piperazine moiety could facilitate binding to specific receptor sites, while the amidine group might participate in nucleic acid interactions or enzyme inhibition. This dual-target approach is increasingly recognized as valuable in drug development, as it can provide enhanced efficacy and reduced resistance development compared to single-target therapeutics.
| Pharmacological Feature | Significance |
|---|---|
| Piperazine Ring System | Privileged structure in drug discovery |
| Benzyl Substitution | Enhanced lipophilicity and aromatic interactions |
| Amidine Functional Group | Strong hydrogen bonding and ionic interactions |
| Trihydrochloride Salt | Enhanced solubility and stability |
| Structural Versatility | Multiple potential biological targets |
| Neurotransmitter Activity | Potential serotonin and dopamine system modulation |
In chemical biology applications, this compound serves as a valuable research tool for investigating structure-activity relationships within the piperazine-amidine hybrid compound class. Its well-defined structure and available synthetic protocols make it suitable for systematic modification studies aimed at optimizing biological activity and selectivity. The compound's accessibility through established synthetic routes facilitates its use in screening programs and mechanistic studies.
The broader implications of research involving this compound extend to the development of new therapeutic strategies for treating complex diseases requiring multi-target approaches. The combination of established pharmacophoric elements in a single molecule represents a sophisticated approach to drug design that leverages the accumulated knowledge of medicinal chemistry while exploring new therapeutic possibilities.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanimidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.3ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;;/h1-5H,6-12H2,(H3,15,16);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZRZBZRJSQTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Piperazine derivatives: The core scaffold is often a substituted piperazine, such as 4-benzylpiperazine.
- Amidine precursors: These provide the propanimidamide moiety.
- Other intermediates: N-benzylglycine ethyl esters and halogenated ethyl butyrates are used in related synthetic steps for preparing key intermediates like 1-benzyl-3-piperidone hydrochlorides, which are structurally related compounds.
General Synthetic Route
The synthesis generally proceeds through:
- Preparation of N-benzylpiperazine derivatives.
- Introduction of the propanimidamide group via amidine formation.
- Formation of the trihydrochloride salt to improve stability and solubility.
Detailed Preparation Procedures
Synthesis from Piperazine and Amidine Precursors
- Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
- Bases: Potassium tert-butoxide is employed to catalyze the reaction.
- Temperature control: Reactions are typically conducted under controlled temperature to avoid side reactions.
- Purification: Column chromatography and recrystallization are used to isolate the pure trihydrochloride salt.
- Piperazine derivative (4-benzylpiperazine) is reacted with an amidine precursor in the presence of potassium tert-butoxide.
- The reaction is carried out in DMSO or ethanol.
- After completion, the reaction mixture is purified to yield 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride.
| Parameter | Details |
|---|---|
| Starting materials | 4-Benzylpiperazine, amidine precursor |
| Solvent | DMSO or ethanol |
| Base | Potassium tert-butoxide |
| Temperature | Controlled, typically room temperature to mild heating |
| Purification methods | Column chromatography, recrystallization |
| Product form | Trihydrochloride salt |
Preparation of Related Intermediates (1-Benzyl-3-piperidone Hydrochlorides)
-
- Preparation of N-benzylglycine ethyl esters.
- Reaction with halogenated ethyl butyrates (e.g., 4-chloros ethyl butyrate).
- Alkali-mediated cyclization and pH adjustment.
- Crystallization to isolate hydrochloride salts.
Solvents: Chloroform, carbon tetrachloride, tetrahydrofuran, benzene.
- Bases: Sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, lithium hydroxide.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Benzylamine + 2-halogenated acetic acid ethyl ester + alkali + quaternary ammonium salt in acetonitrile or similar solvent | N-benzylglycine ethyl esters |
| 2 | Intermediate + halogenated ethyl butyrate + alkali in chloroform or benzene | Cyclized intermediate |
| 3 | pH adjustment to 6-8, extraction with ethyl acetate | Purified intermediate |
| 4 | Reaction with acid, crystallization | Hydrochloride salt of product |
Alternative Synthetic Routes from Patents
- Reaction of N-(4-chlorobenzyl)piperazine with cinnamaldehyde derivatives under heating and reductive conditions to form related piperazine compounds.
- Use of triethylamine as base and inert solvents like benzene or toluene.
- Reaction temperatures between 50°C and solvent boiling points.
- Reduction steps with lithium aluminum hydride for conversion of intermediates.
Research Findings and Analysis
- The use of potassium tert-butoxide in DMSO or ethanol provides a robust base-catalyzed amidine formation, essential for attaching the propanimidamide group to the piperazine ring.
- Careful temperature control prevents decomposition or side reactions, improving yield and purity.
- Crystallization as trihydrochloride salt enhances compound stability and facilitates handling.
- Related synthetic methods for benzylpiperazine derivatives provide insight into intermediate preparation, which can be adapted for the target compound.
- Purification by column chromatography is critical due to the presence of side products and unreacted starting materials.
Summary Table of Preparation Conditions
| Preparation Aspect | Details |
|---|---|
| Starting materials | 4-Benzylpiperazine, amidine precursors |
| Solvents | DMSO, ethanol, chloroform, benzene, tetrahydrofuran |
| Bases | Potassium tert-butoxide, triethylamine, sodium/potassium hydroxide/carbonate |
| Reaction temperature | Room temperature to 150°C depending on step |
| Reaction time | 30 minutes to several hours |
| Purification | Column chromatography, recrystallization |
| Product form | Trihydrochloride salt |
| Yield and purity | High yields reported with optimized conditions |
Chemical Reactions Analysis
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions, such as those involving lithium aluminum hydride, are used in its synthesis.
Substitution: It can undergo substitution reactions, particularly involving the piperazine ring.
Common reagents used in these reactions include paraformaldehyde, benzylpiperazine, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Profile
The pharmacological activity of 3-(4-benzylpiperazin-1-yl)propanimidamide trihydrochloride can be inferred from its structural analogs. Piperazine derivatives often exhibit interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, making them valuable in psychiatric and neurological research.
Therapeutic Applications
The following therapeutic applications have been explored in the context of compounds related to this compound:
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects through modulation of monoamine neurotransmitters .
- Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive functions, possibly through neuroprotective mechanisms .
- Treatment of Substance Use Disorders : Piperazine derivatives have been investigated for their potential in treating cocaine dependence by acting as dopamine-selective releasers .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of the Piperazine Ring : Utilizing starting materials such as benzyl chloride and piperazine under appropriate conditions.
- Amidation Reactions : The introduction of the propanimidamide moiety is achieved through amidation techniques, often involving coupling agents to facilitate the reaction .
Characterization Techniques
Characterization of synthesized compounds is essential to confirm their structure and purity:
- Nuclear Magnetic Resonance (NMR) : Used to elucidate the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : Helps determine molecular weight and purity.
- High Performance Liquid Chromatography (HPLC) : Employed for assessing the purity and stability of the compound .
Case Studies
Several studies have documented the pharmacological effects and potential applications of related piperazine compounds:
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit peripheral n-cholinolytic activity, which involves blocking the action of acetylcholine at peripheral cholinergic receptors . This activity contributes to its potential therapeutic effects, such as anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Cinnoline Derivatives ()
Compounds such as 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) and 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) share the 4-substituted piperazine group but differ in their core structure (cinnoline vs. propanimidamide). Key comparisons include:
- Core Structure: Cinnoline derivatives feature a nitrogen-containing heterocycle, which may enhance planar stacking interactions with biological targets like DNA or kinases.
- Substituent Effects: Fluorine or chlorine substituents in cinnoline derivatives (e.g., 9c, 10c) increase electronegativity and metabolic stability compared to the benzyl group in the target compound, which may improve bioavailability but reduce specificity .
- Physicochemical Properties: Melting points for cinnoline analogs range from 168–245°C (e.g., 9b: 227–229°C; 10a: 198–200°C), suggesting higher crystallinity than the target compound, whose trihydrochloride salt form likely reduces melting points due to ionic dissociation in polar solvents .
Pharmaceutical Impurities ()
Impurity compounds such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. B(BP)) and its dihydrochloride analog (Imp. C(BP)) highlight:
- Salt Form : The target’s trihydrochloride salt offers superior aqueous solubility compared to Imp. C(BP)’s dihydrochloride form, which may influence pharmacokinetics.
- Heterocyclic Core : The triazolopyridine core in impurities enables π-π stacking interactions, whereas the propanimidamide in the target compound provides hydrogen-bonding capability, altering target selectivity .
Functional Analogues: DNA-Binding Agents ()
Hoechst 33342 , a bis-benzimide trihydrochloride, shares the trihydrochloride salt feature with the target compound but differs fundamentally in structure and function:
- DNA Interaction: Hoechst binds specifically to AT-rich DNA regions via minor-groove interactions, a mechanism unlikely for the target compound due to its lack of planar benzimide rings.
- Solubility : Both compounds benefit from trihydrochloride salts, but Hoechst’s rigid structure limits cellular permeability compared to the flexible propanimidamide chain in the target, which may enhance tissue penetration .
Biological Activity
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride, with the CAS number 1170972-54-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. Its structure features a piperazine moiety, which is commonly associated with various pharmacological effects, including interactions with neurotransmitter receptors.
- Molecular Formula : C₁₄H₂₅Cl₃N₄
- Molecular Weight : 355.73 g/mol
- IUPAC Name : 3-(4-benzyl-1-piperazinyl)propanimidamide trihydrochloride
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to interact with various receptors, including serotonin and dopamine receptors, which are critical in mood regulation, cognition, and behavior.
Biological Activity Overview
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Studies suggest that compounds with similar structures can enhance serotonergic and dopaminergic signaling, potentially alleviating symptoms of depression.
- Anxiolytic properties : The interaction with GABAergic systems may contribute to anxiety reduction.
- Neuroprotective effects : Some studies have shown that piperazine derivatives can protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Enhanced mood in rodent models | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Neuroprotective | Protection against oxidative stress in vitro |
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. This effect was attributed to increased serotonin levels within the synaptic cleft.
Case Study 2: Anxiolytic Properties
In a behavioral study involving elevated plus maze tests, subjects treated with the compound exhibited increased time spent in open arms, suggesting reduced anxiety levels. This aligns with the hypothesis that modulation of serotonin receptors contributes to anxiolytic effects.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)propanimidamide | Methyl substitution on piperazine | Moderate antidepressant activity |
| (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone | Additional pyridine ring | Investigated for neuroprotective effects |
Q & A
Q. What are the recommended safety protocols for handling 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride in laboratory settings?
- Methodological Answer : Handling requires adherence to OSHA and WHMIS 2015 standards. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or synthesizing the compound. In case of exposure, rinse affected skin with soap and water for 15 minutes; flush eyes with saline solution for 20 minutes. Store in airtight containers away from oxidizers and moisture. Emergency protocols include contacting Chemtrec (+1-800-424-9300) for spills or inhalation incidents .
Q. How is this compound synthesized and purified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-benzylpiperazine and a propanimidamide precursor under anhydrous conditions. Purification employs column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol. Impurity profiling (e.g., residual solvents or unreacted intermediates) is performed using HPLC with a C18 column and UV detection at 254 nm. Yield optimization (e.g., 85% purity) requires strict temperature control (20–25°C) and inert atmospheres to prevent hydrolysis .
Q. What analytical techniques are used to characterize the compound’s structural and physicochemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d6 confirm proton environments and carbon backbone integrity.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at 347.2 m/z).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C).
- HPLC-PDA : Quantifies purity (>98%) and detects UV-active impurities.
Cross-validate results with X-ray crystallography for solid-state structure confirmation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and reaction energetics. Tools like Gaussian or ORCA simulate substituent effects on reaction rates. ICReDD’s workflow integrates computational screening (e.g., transition path sampling) with high-throughput experimentation to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF/water mixtures). Machine learning (e.g., random forest models) prioritizes experimental parameters (temperature, pH) to minimize trial-and-error approaches .
Q. How should researchers address contradictory data in impurity profiling during scale-up studies?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., stirring rate, cooling gradients). For example, a fractional factorial design (2-1) identifies interactions between temperature and reagent stoichiometry. If HPLC-MS detects unexpected impurities (e.g., N-oxide byproducts), use kinetic modeling (Arrhenius equations) to trace degradation pathways. Cross-reference with reference standards (e.g., BP/EP monographs) and validate via spike-recovery assays. Contradictions may arise from matrix effects; mitigate by using isotope-labeled internal standards .
Q. What methodologies evaluate the compound’s synergistic effects with bioactive molecules in pharmacological studies?
- Methodological Answer :
- Isobolographic Analysis : Quantifies synergy in antimicrobial assays (e.g., MIC reduction with β-lactam antibiotics).
- Molecular Docking : AutoDock Vina predicts binding affinities to targets like serotonin receptors (5-HT).
- In Vitro/In Vivo Models : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic interactions.
- Transcriptomics : RNA-seq identifies upregulated pathways (e.g., apoptosis markers in cancer cell lines).
Synergy is context-dependent; use combinatorial index (CI) metrics to distinguish additive vs. synergistic effects .
Data Contradiction Analysis Framework
- Case Study : Discrepancies in reported solubility (DMSO vs. saline):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
